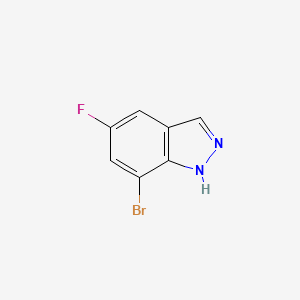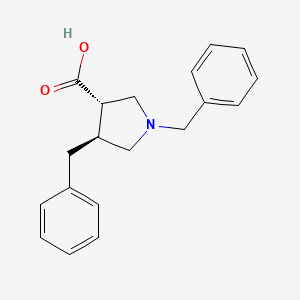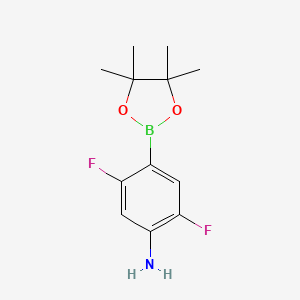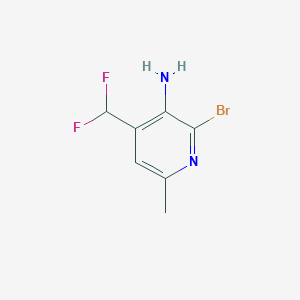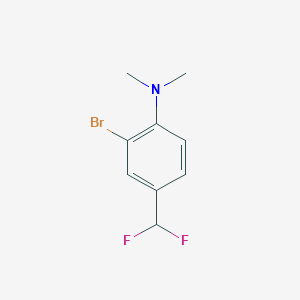
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline
Vue d'ensemble
Description
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline is a useful research compound. Its molecular formula is C9H10BrF2N and its molecular weight is 250.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electron-Transfer Reactions
"2-bromo-4-(difluoromethyl)-N,N-dimethylaniline" and its analogs have been studied for their behavior in electron-transfer reactions. For instance, the electron-transfer stopped-flow (ETSF) method was used to study the reaction of a related compound, showcasing its utility in spectrochemical analysis of electrogenerated cation radicals (Oyama & Higuchi, 2002).
Synthesis of Organic Intermediates
The compound and its derivatives are valuable as intermediates in the synthesis of more complex organic molecules. Research demonstrates its application in synthesizing dimethyl-4-bromoiodobenzenes, highlighting its role in the production of aromatic organic intermediates used across various fields (Li Yu, 2008).
Halogen Bond Donors
Research into N,N′-Dibromohydantoins, as electrophilic bromination reagents, shows the potential of similar brominated compounds in acting as halogen bond (XB) donors. This application is significant in forming crystalline adducts with para-substituted pyridines, demonstrating the compound's role in enhancing halogen bonding interactions (Nicolas et al., 2016).
Synthesis and Characterization
The synthesis and characterization of derivatives, such as 2,6-dialkyl-4-bromoaniline, underscore the compound's importance in synthetic chemistry. These derivatives are synthesized via reactions with liquid bromine, with their structures characterized by NMR, demonstrating the versatility of brominated anilines in organic synthesis (Jin Zi-lin, 2009).
Photocatalytic Reactions
The compound's utility extends to photocatalytic reactions, where it serves as a coupling partner. For instance, a synthetic route involving microwave-assisted palladium-catalysed amination between 2,4-dimethylaniline and 4,4'-dibromobiphenyl showcases its application in the synthesis of polytriarylamines, highlighting its relevance in the field of organic electronics (Shen et al., 2007).
Innovative Synthetic Applications
Further innovative applications are seen in the compound's involvement in the synthesis of chiral amino alcohols from L-Leucine. This research indicates its potential as a chiral solvating agent, underscoring the compound's versatility in stereoselective synthesis (Li Yuan-yuan, 2011).
Propriétés
IUPAC Name |
2-bromo-4-(difluoromethyl)-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N/c1-13(2)8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFZKFGNIYQJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
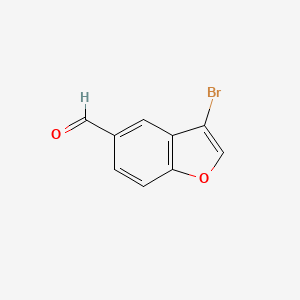
![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)
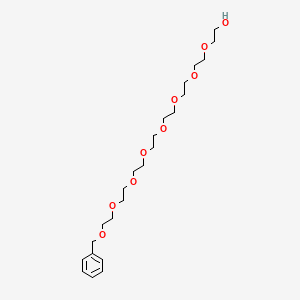
![2-Amino-4H-thiazolo[5,4-b]pyridin-5-one](/img/structure/B1528969.png)
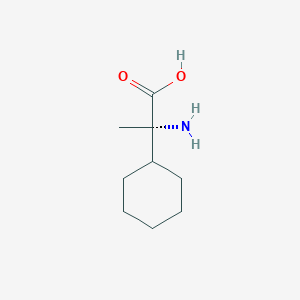
![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)
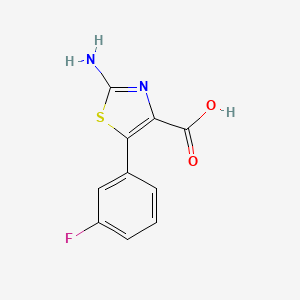
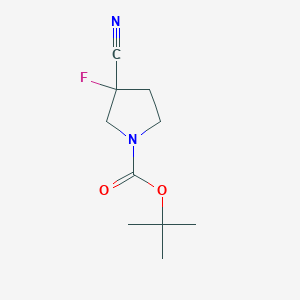
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B1528976.png)
